molecular formula C22H29N3O3S B2763051 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 946356-18-9

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2763051
CAS RN: 946356-18-9
M. Wt: 415.55
InChI Key: RJFRCHFWUDXRGF-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). It has gained significant attention in the scientific community due to its potential applications in cancer therapy and other diseases.

Scientific Research Applications

Inhibitors of Blood Platelet Aggregation

Compounds structurally related to "N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide" have been studied for their potential to inhibit blood platelet aggregation, which is a crucial process in the formation of blood clots. For example, substituted alpha-methylbenzyl and tricyclic arylalkyl lactamimides have shown effectiveness in inhibiting in vitro aggregation of human blood platelets induced by ADP, with minimal release of procoagulant platelet factor 3 (Grisar, Claxton, & Mackenzie, 1976).

Material Synthesis and Characterization

Research on oxamide derivatives, including studies on their intramolecular hydrogen bonding, synthesis, and structural characterization, provides insights into the potential material applications of "N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide." These studies contribute to the understanding of molecular structures and interactions that are crucial for the development of new materials with specific properties (Martínez-Martínez et al., 1998).

Synthesis and Biochemical Studies

The synthesis and characterization of novel polymers and compounds with specific functionalities highlight the importance of structural design in achieving desired biochemical and pharmacological effects. Studies on compounds such as "CP-96,345" and related nonpeptide antagonists of the substance P (NK1) receptor illustrate the potential for designing molecules with high specificity and selectivity towards biological targets (Snider et al., 1991).

properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-28-19-8-6-17(7-9-19)14-23-21(26)22(27)24-15-20(18-10-13-29-16-18)25-11-4-2-3-5-12-25/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFRCHFWUDXRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

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